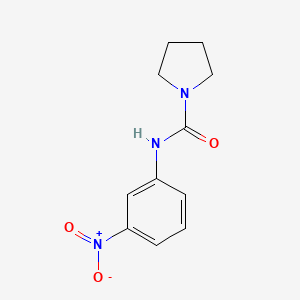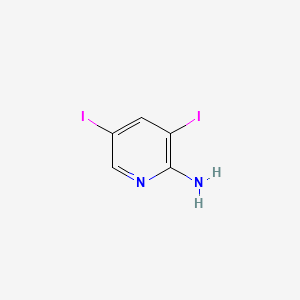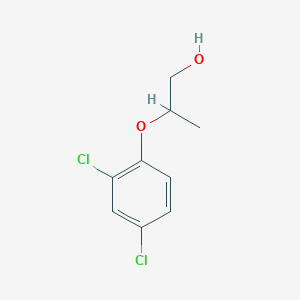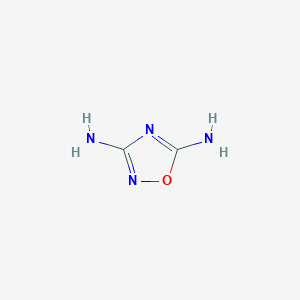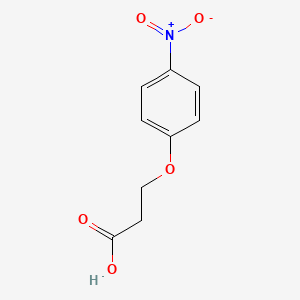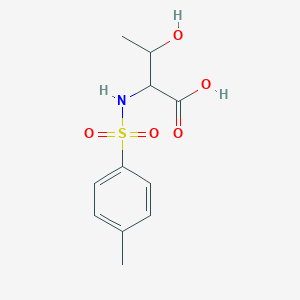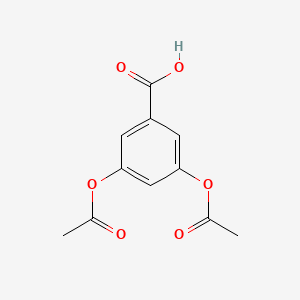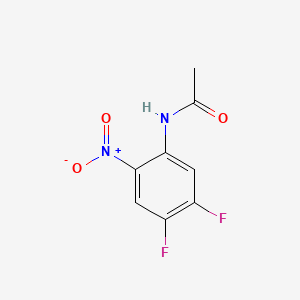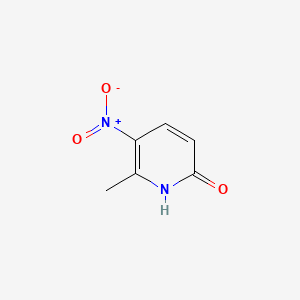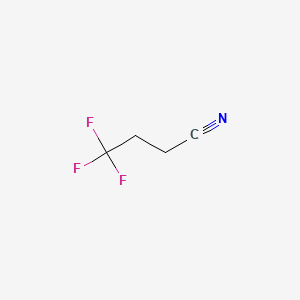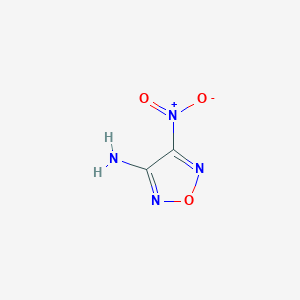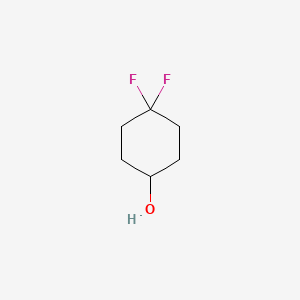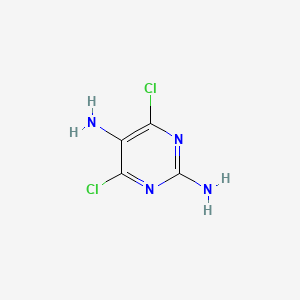
2,5-Diamino-4,6-dichloropyrimidine
概要
説明
2,5-Diamino-4,6-dichloropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two amino groups at positions 2 and 5, and two chlorine atoms at positions 4 and 6. It is widely used in various fields due to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diamino-4,6-dichloropyrimidine typically involves the cyclization of aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine. This intermediate is then chlorinated using a chlorinating agent in the presence of an amide to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2,5-Diamino-4,6-dichloropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as piperidine, phenylboronic acid, and palladium acetate are commonly used under conditions like boiling or in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are typically used.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction Products: Derivatives with modified amino groups.
科学的研究の応用
2,5-Diamino-4,6-dichloropyrimidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of immune-activated nitric oxide production.
Medicine: Explored for its antiviral properties, particularly against viruses such as Herpes and Pox.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
作用機序
The exact mechanism of action of 2,5-diamino-4,6-dichloropyrimidine is not fully elucidated. it is known to inhibit immune-activated nitric oxide production, which suggests its potential as an anti-inflammatory agent . Additionally, it has been reported to prevent the maturation of viral particles, thereby inhibiting viral replication .
類似化合物との比較
- 2,4-Diamino-6-chloropyrimidine
- 2-Amino-4,6-dichloropyrimidine
- 2,4-Diamino-6-(2-hydroxyethoxy)pyrimidine
Comparison: 2,5-Diamino-4,6-dichloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, while 2,4-diamino-6-chloropyrimidine also has amino and chlorine substituents, the positions of these groups result in different reactivity and biological activity . Similarly, 2-amino-4,6-dichloropyrimidine lacks the second amino group at position 5, which affects its chemical behavior and applications .
特性
IUPAC Name |
4,6-dichloropyrimidine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N4/c5-2-1(7)3(6)10-4(8)9-2/h7H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWGHENZKVQKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306500 | |
| Record name | 2,5-Diamino-4,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55583-59-0 | |
| Record name | 4,6-Dichloro-2,5-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55583-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 176971 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055583590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 55583-59-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Diamino-4,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Pyrimidinediamine, 4,6-dichloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,5-Diamino-4,6-dichloropyrimidine in scientific research?
A1: this compound serves as a key precursor in the synthesis of various biologically active compounds, particularly 9-substituted guanine derivatives. [, , ] These derivatives are important building blocks for synthesizing nucleoside analogues, which have shown potential antiviral activity against viruses like herpes simplex virus (HSV-1) and human immunodeficiency virus (HIV-1). []
Q2: Can you provide an example of how this compound is used to synthesize a specific compound and what makes that compound significant?
A2: One example is the synthesis of N-10-methyl-4-thiofolic acid (compound 21), a potential inhibitor of tetrahydrofolate cofactors. [] Researchers reacted this compound with methyl p-[(3-aminoacetonyl)methylamino]benzoate oxime to initiate a multi-step synthesis, ultimately yielding N-10-methyl-4-thiofolic acid. This compound exhibited potent growth inhibition against Streptococcus faecium ATCC 8043. []
Q3: Are there alternative synthetic routes to the compounds typically derived from this compound?
A3: Yes, alternative synthetic routes exist. For instance, N-10-methyl-4-thiopteroic acid (compound 12) can be synthesized using a different approach that doesn't directly involve this compound as the starting material. [] This alternative route highlights the versatility in synthetic chemistry for obtaining specific target molecules.
Q4: The abstract of one paper mentions “2,5-diamino-4,6-dichloropyrimidines protected in n-5”. [] What is the significance of this protection strategy?
A4: Protecting specific functional groups within a molecule like this compound is crucial during chemical synthesis. The N-5 protection ensures that only the desired reactions occur at other reactive sites of the molecule. This strategy prevents unwanted side reactions and improves the yield of the target compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(perfluoropropyl)-1H-benzo[d]imidazole](/img/structure/B1296508.png)
